8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid
描述
Chemical Structure and Properties 8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid (CAS: 1160246-88-7) is a spirocyclic compound featuring a bicyclic structure with a six-membered azaspiro ring fused to a five-membered carbocyclic ring. The molecule contains a tert-butoxycarbonyl (Boc) group at the 8-position, providing amine protection, and a carboxylic acid group at the 2-position. Its molecular formula is C₁₄H₂₃NO₅ (molecular weight: 285.34) . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, making it a critical intermediate in medicinal chemistry .
Synthesis
The compound is synthesized via multi-step protocols involving:
Cyano Intermediate Formation: Reaction of tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate with HCl to yield 8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid hydrochloride .
Boc Protection: Treatment with Boc₂O in dioxane/water to introduce the Boc group, resulting in the final product with a 38% yield .
Key spectral data includes ¹H NMR (δ 4.25–1.38 ppm) and ¹³C NMR (δ 176.23–27.76 ppm), confirming the spirocyclic framework and functional groups .
属性
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(10-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUMCYVKNAETFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2)C(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with enzymes and proteins, as well as relevant case studies and research findings.
- Molecular Formula : C15H25NO4
- Molecular Weight : 283.37 g/mol
- CAS Number : 1160247-17-5
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an enzyme inhibitor and its role in protein-ligand interactions.
Enzyme Interactions
Research indicates that this compound can act as an enzyme inhibitor due to its ability to bind to active sites of specific enzymes. This property is particularly relevant in drug design, where such compounds can be used to modulate enzyme activity.
Protein-Ligand Binding Studies
The compound's structural characteristics allow it to participate in protein-ligand binding studies, which are crucial for understanding molecular interactions in biological systems. The presence of the tert-butoxycarbonyl group enhances its lipophilicity, potentially influencing its binding affinity to target proteins.
Case Study 2: Neuroprotective Effects
Research into similar spiro compounds has shown neuroprotective effects against oxidative stress-induced cell death. For instance, compounds with similar structural motifs have demonstrated the ability to activate neuroprotective pathways in neuronal cell lines, indicating that this compound could exhibit comparable effects.
Data Table: Summary of Biological Activities
相似化合物的比较
Comparison with Similar Compounds
The compound belongs to a family of spirocyclic α-proline analogs, which are valued for conformational rigidity in drug discovery. Below is a comparative analysis with structurally related derivatives:
Table 1: Comparative Analysis of Spirocyclic Carboxylic Acid Derivatives
Key Observations
Structural Variations and Physicochemical Properties: 8-Oxa Derivatives (e.g., 1-(tert-Butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid) exhibit lower melting points (71–74°C) compared to non-oxa analogs (123–125°C), attributed to reduced crystallinity due to oxygen-induced polarity . Fluorinated Derivatives (e.g., 8,8-difluoro variant) show higher melting points (171–173°C) and enhanced metabolic stability, making them suitable for pharmacokinetic optimization .
Synthetic Efficiency: The parent compound (this compound) has a moderate yield (38%) due to Boc protection challenges, while non-oxa derivatives like azaspiro[4.5]decane-2-carboxylic acid achieve higher yields (87%) .
Applications :
准备方法
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
- Reaction : Starting from 1,4-dioxaspiro[4.5]decane-8-one, the compound undergoes cyanation using p-methylsulfonylmethylisocyanide and potassium tert-butoxide.
- Conditions : The reaction is performed in a mixed solvent system of ethylene glycol dimethyl ether and ethanol at low temperature (0–20 °C).
- Procedure : The reagents are added portion-wise at 0 °C, stirred initially at 0 °C for 1 hour, then at 20 °C for 3 hours.
- Workup : The reaction mixture is quenched in aqueous solution, extracted with ethyl acetate, dried, concentrated, and purified by silica gel chromatography.
- Yield : Approximately 50–75% depending on scale and purification methods.
Step 2: Alkylation to Form 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Reaction : The nitrile intermediate is deprotonated using lithium diisopropylamide (LDA) at 0 °C, then alkylated with 1-bromo-2-chloroethane.
- Conditions : Reaction in toluene solvent, temperature maintained between 0–20 °C, with stirring for about 12 hours.
- Workup : Quenched with saturated ammonium chloride, extracted with ethyl acetate, concentrated, and purified by chromatography.
- Yield : Around 50%.
Step 4: Deprotection to Yield Final Product
- Reaction : The protected intermediate is deprotected using pyridinium p-toluenesulfonate in a mixed solvent of acetone and water.
- Conditions : Heated to 70 °C and stirred for 15 hours.
- Workup : Concentration, extraction with dichloromethane, drying, filtration, and purification by silica gel chromatography.
- Yield : Approximately 55%.
Reaction Conditions Summary Table
| Step | Solvent(s) | Temperature (°C) | Reaction Time | Pressure (psi) | Notes |
|---|---|---|---|---|---|
| 1 | Glycol dimethyl ether + ethanol | 0–20 | ~4 hours | Atmospheric | Portion-wise addition |
| 2 | Toluene | 0–20 | 12–13 hours | Atmospheric | Use of LDA base |
| 3 | Methanol | 50 | 6 hours | 50 | Hydrogenation with Raney Ni |
| 4 | Acetone + water | 70 | 15 hours | Atmospheric | Deprotection with PPTS |
Research Findings and Advantages
- Raw Material Accessibility : The starting material 1,4-dioxaspiro[4.5]decane-8-one is inexpensive and readily available, facilitating large-scale production.
- Process Efficiency : The four-step method balances operational simplicity with good overall yield, making it suitable for industrial synthesis.
- Scalability : Reaction conditions such as moderate temperatures and pressures, and the use of common solvents, support batch production control and scale-up.
- Yield Optimization : The process achieves respectable yields at each step (50–75%), which cumulatively result in a practical overall yield.
- Purification : Use of silica gel chromatography at intermediate stages ensures product purity, essential for pharmaceutical applications.
- Functional Group Management : The strategic use of tert-butoxycarbonyl protection and deprotection steps ensures the stability of the amine functionality during synthesis.
常见问题
Q. What are the standard synthetic routes for 8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid?
Methodological Answer: The synthesis typically involves a multi-step process starting from tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate. Key steps include:
- Hydrolysis : Refluxing the nitrile precursor in 35% aqueous HCl to yield the carboxylic acid hydrochloride intermediate .
- Boc Protection : Reacting the intermediate with Boc₂O (di-tert-butyl dicarbonate) in a dioxane/water mixture under basic conditions (K₂CO₃) to reintroduce the tert-butoxycarbonyl (Boc) group .
- Purification : Acid-base extraction (using MTBE and ethyl acetate) followed by drying and concentration to isolate the final product.
Reaction yields can vary (e.g., 38% in the Boc protection step), necessitating careful optimization of solvent ratios and stoichiometry .
Q. Which spectroscopic and analytical methods are used to characterize this spirocyclic compound?
Methodological Answer:
- 1H/13C NMR : Critical for confirming the spirocyclic structure and Boc group integrity. For example, 1H NMR peaks at δ 4.25–4.00 (m, 1H) and 3.87–3.56 (m, 5H) confirm the bicyclic ether and amine moieties .
- LCMS : Validates molecular weight (e.g., [M−H]⁻ at m/z 284.2) .
- Elemental Analysis : Ensures purity (e.g., C 58.93%, H 8.13%, N 4.91% observed vs. calculated) .
- Melting Point : A sharp range (123–125°C) indicates high crystallinity and purity .
Advanced Research Questions
Q. How can researchers optimize the low yield in the multi-step synthesis of this compound?
Methodological Answer: Yield limitations often arise during hydrolysis and Boc protection. Strategies include:
- Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance Boc group incorporation .
- Reaction Monitoring : Using TLC or in-situ IR to track intermediate formation and minimize side reactions (e.g., over-hydrolysis) .
- Solvent Optimization : Replacing dioxane with THF or DMF to improve Boc₂O solubility and reaction efficiency .
Evidence from analogous syntheses shows that adjusting HCl concentration during hydrolysis can reduce degradation .
Q. How should discrepancies in reported biological activities of spirocyclic analogs be addressed?
Methodological Answer: Discrepancies (e.g., enzyme inhibition vs. antimicrobial activity) may arise from structural variations or assay conditions. To resolve these:
- Comparative Bioassays : Test the compound alongside analogs (e.g., 2-oxa-7-azaspiro[4.5]decane) under standardized conditions (e.g., IC₅₀ assays with fixed enzyme concentrations) .
- Structural Analysis : Use X-ray crystallography or molecular docking to correlate substituent placement (e.g., Boc group position) with target binding .
- Meta-Analysis : Cross-reference PubChem and peer-reviewed datasets to identify outliers in activity profiles .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to enzymes like cyclooxygenase-2 (COX-2) using software (e.g., AutoDock Vina), focusing on hydrogen bonding with the carboxylic acid group and steric effects from the spirocyclic core .
- QSAR Modeling : Train models on spirocyclic analogs to predict physicochemical properties (e.g., logP, polar surface area) influencing bioavailability .
- MD Simulations : Assess conformational stability of the spirocyclic ring in aqueous vs. lipid environments to prioritize targets (e.g., membrane-bound receptors) .
Q. How can complex NMR spectra of spirocyclic compounds be resolved?
Methodological Answer: Spectral complexity arises from diastereotopic protons and ring strain. Solutions include:
- 2D Techniques : HSQC and COSY to assign overlapping peaks (e.g., distinguishing methylene protons in the spirocyclic ring) .
- Variable Temperature NMR : Reduce signal broadening caused by restricted rotation in the bicyclic structure .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in crowded regions .
Q. How to design bioassays for evaluating enzyme inhibition potential?
Methodological Answer:
- Target Selection : Prioritize enzymes with known sensitivity to spirocyclic compounds (e.g., serine hydrolases or proteases) .
- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics (Ki values) in real time .
- Control Experiments : Include structurally similar but inactive analogs (e.g., 2,7-diazaspiro[4.5]decane) to isolate the Boc group’s role in activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
